synthesis of 5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one
synthesis of 5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one
An In-depth Technical Guide to the Synthesis of 5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one
Executive Summary
Diarylheptanoids are a class of natural products predominantly found in the Zingiberaceae family (ginger family) and are renowned for their diverse and potent biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1] This guide provides a comprehensive, in-depth technical overview for the chemical synthesis of a specific diarylheptanoid analog, 5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one. This molecule, a structural relative of bioactive compounds like gingerol and curcumin, is approached as the stable enol tautomer of a 1,3-diketone. The narrative is structured to provide not just a protocol, but a field-proven rationale for the chosen synthetic strategy, emphasizing causality behind experimental choices. We present a convergent synthesis strategy centered around a pivotal Claisen condensation reaction, offering a robust and efficient pathway for researchers in medicinal chemistry and drug development.
Introduction: Context and Strategy
The Diarylheptanoid Family: Bioactive Scaffolds from Nature
The 1,7-diarylheptanoid scaffold is a privileged structure in natural product chemistry.[2] Molecules like curcumin from turmeric and gingerols from ginger feature this motif and have been extensively studied for their therapeutic potential.[3][4] The target molecule of this guide, 5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one, also known as Yakuchinone B, is a diarylheptanoid found in the seeds of Alpinia oxyphylla.[5][6] It has demonstrated significant anti-inflammatory and anticancer activities, making it an attractive target for synthetic exploration and analog development.[7]
Structural Deconstruction and Strategic Implications
A rigorous analysis of the IUPAC name, 5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one, is critical. The structure features a heptane chain with a ketone at C-3, a double bond between C-4 and C-5, and a hydroxyl group at C-5. This C(=O)-C=C(OH) arrangement describes the stable enol tautomer of a 1,3-dicarbonyl system.
The corresponding keto form is 1-(4-hydroxy-3-methoxyphenyl)-7-phenylheptane-3,5-dione . Recognizing this keto-enol tautomerism is the cornerstone of an effective synthetic strategy. Rather than attempting to construct the γ-hydroxy-α,β-unsaturated ketone directly, a more robust approach is to synthesize the parent 1,3-diketone, which will naturally exist in equilibrium with its more stable enol form.
Synthetic Landscape: Choosing the Optimal Path
Several classical reactions can be envisioned for constructing diarylheptanoids, including repeated Claisen-Schmidt condensations or directed aldol additions.[8][9] However, these routes can suffer from issues with regioselectivity and the controlled introduction of the β-hydroxy or α,β-unsaturated ketone moieties. A superior strategy, and the one detailed herein, is a convergent approach based on the Claisen condensation . This reaction directly forges the 1,3-diketone core by coupling a ketone with an ester, providing an elegant and efficient entry to the target scaffold.[10]
Retrosynthetic Analysis
Our retrosynthetic strategy disconnects the target molecule at the C4-C5 bond of the 1,3-diketone core, corresponding to the key Claisen condensation step. This breaks the molecule down into two readily accessible fragments: a ketone derived from vanillin and an ester derived from 3-phenylpropanoic acid. The phenolic hydroxyl group on the vanillin-derived fragment requires protection to prevent interference with the strongly basic conditions of the condensation. A methoxymethyl (MOM) ether is selected as the protecting group due to its stability and ease of removal under mild acidic conditions.
Caption: Retrosynthetic analysis via a Claisen condensation pathway.
The Convergent Synthetic Pathway: Protocols and Rationale
This synthesis is organized into three primary stages: (1) Preparation of the protected ketone fragment, (2) The pivotal Claisen condensation, and (3) Final deprotection and purification.
Stage 1: Synthesis of the Ketone Fragment
The ketone fragment, 4-(4-((methoxymethoxy)methyl)-3-methoxyphenyl)butan-2-one, is prepared from the commercially available starting material, vanillin, in three steps.
Causality: The acidic phenolic proton of vanillin (pKa ≈ 7.4) would be readily deprotonated by the strong bases used in subsequent steps, quenching the reaction and leading to unwanted side products. Protection as a MOM ether renders this proton non-acidic and is stable to the basic and reductive conditions to follow.
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Step 1: To a stirred solution of vanillin (1.0 eq) in dichloromethane (DCM, ~0.5 M) at 0 °C, add N,N-Diisopropylethylamine (DIPEA, 2.0 eq).
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Step 2: Add chloromethyl methyl ether (MOM-Cl, 1.5 eq) dropwise, maintaining the temperature at 0 °C.
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Step 3: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
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Step 4: Quench the reaction with a saturated aqueous solution of NH4Cl. Separate the layers and extract the aqueous phase with DCM (2x).
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Step 5: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield O-MOM-vanillin, which is often pure enough for the next step.
Causality: This base-catalyzed condensation elongates the aldehyde to an enone. Acetone serves as the enolate precursor, attacking the electrophilic carbonyl of the protected vanillin. The initial β-hydroxy ketone adduct rapidly dehydrates under the reaction conditions to yield the thermodynamically stable conjugated system.
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Step 1: Dissolve O-MOM-vanillin (1.0 eq) in acetone (~10-15 eq, serving as reactant and solvent).
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Step 2: Add a 10% aqueous solution of sodium hydroxide (NaOH) dropwise while stirring vigorously at room temperature. A yellow precipitate should form.
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Step 3: Stir for 2-4 hours. Monitor the reaction by TLC.
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Step 4: Upon completion, neutralize the mixture with dilute HCl until it is slightly acidic (pH ~6).
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Step 5: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over Na2SO4, and concentrate.
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Step 6: Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford (E)-4-(4-((methoxymethoxy)methyl)-3-methoxyphenyl)but-3-en-2-one.
Causality: To prepare the saturated ketone required for the Claisen condensation, the double bond of the enone must be selectively reduced without affecting the carbonyl group. Catalytic hydrogenation with palladium on carbon (Pd/C) is the industry-standard method for this transformation, being highly efficient and selective for the C=C bond in the presence of a C=O bond.
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Step 1: Dissolve the enone from the previous step (1.0 eq) in ethanol or ethyl acetate in a flask suitable for hydrogenation.
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Step 2: Add 10% Pd/C catalyst (5-10 mol% by weight).
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Step 3: Purge the flask with hydrogen gas (H2) and maintain a positive pressure with a balloon or a hydrogenation apparatus.
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Step 4: Stir vigorously at room temperature for 8-12 hours or until TLC indicates complete consumption of the starting material.
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Step 5: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
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Step 6: Concentrate the filtrate under reduced pressure to yield the desired ketone fragment, 4-(4-((methoxymethoxy)methyl)-3-methoxyphenyl)butan-2-one, which is typically used without further purification.
Stage 2: The Claisen Condensation
Causality: This is the key bond-forming step. A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the α-carbon of the ketone fragment, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl of the ester fragment (Ethyl 3-phenylpropanoate), leading to a tetrahedral intermediate which subsequently collapses, eliminating ethoxide to form the 1,3-diketone.
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Step 1: To a flame-dried, three-neck flask under an inert atmosphere (N2 or Ar), add NaH (60% dispersion in mineral oil, 2.5 eq) and wash with dry hexanes to remove the oil.
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Step 2: Add dry tetrahydrofuran (THF) and cool the suspension to 0 °C.
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Step 3: Add a solution of the ketone fragment (1.0 eq) in dry THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete enolate formation.
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Step 4: Add a solution of Ethyl 3-phenylpropanoate (1.2 eq) in dry THF dropwise.
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Step 5: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
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Step 6: Cool the reaction to 0 °C and cautiously quench by the slow addition of a saturated aqueous NH4Cl solution.
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Step 7: Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.
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Step 8: Purify by flash column chromatography to isolate the protected 1,3-diketone.
Stage 3: Final Deprotection
Causality: The MOM group is an acetal, which is stable to bases and nucleophiles but readily cleaved under acidic conditions. A solution of HCl in a protic solvent like methanol protonates the ether oxygen, leading to fragmentation and release of the free phenol.
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Step 1: Dissolve the protected 1,3-diketone (1.0 eq) in methanol.
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Step 2: Add a 2M solution of HCl in methanol or concentrated HCl (catalytic amount) and stir at room temperature.
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Step 3: Monitor the reaction by TLC (typically complete within 1-3 hours).
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Step 4: Concentrate the reaction mixture under reduced pressure.
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Step 5: Redissolve the residue in ethyl acetate and wash with a saturated aqueous NaHCO3 solution to remove excess acid, followed by water and brine.
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Step 6: Dry the organic layer over Na2SO4, filter, and concentrate. The resulting solid or oil can be further purified by recrystallization or chromatography to yield the final product.
Data Summary and Characterization
The successful synthesis of the target and its intermediates would be confirmed using standard analytical techniques.
| Compound | Step | Representative Yield | Key ¹H NMR Signals (δ, ppm) |
| O-MOM-vanillin | Protection | >95% | ~10.1 (s, 1H, CHO), 5.2 (s, 2H, O-CH₂-O), 3.9 (s, 3H, OCH₃), 3.5 (s, 3H, OCH₃) |
| Protected Enone | C-S Condensation | 75-85% | ~7.5 (d, 1H, vinyl), ~6.6 (d, 1H, vinyl), 5.2 (s, 2H, O-CH₂-O), 3.9 (s, 3H, OCH₃), 2.4 (s, 3H, COCH₃) |
| Protected Ketone | Reduction | >90% | 5.1 (s, 2H, O-CH₂-O), 3.8 (s, 3H, OCH₃), 2.7 (t, 2H, Ar-CH₂), 2.6 (t, 2H, CH₂-CO), 2.1 (s, 3H, COCH₃) |
| Target Molecule | Claisen/Deprotection | 60-70% (2 steps) | ~16.0 (br s, 1H, enol OH), 7.3-7.1 (m, 5H, Ph-H), 6.8-6.6 (m, 3H, Ar-H), 5.9 (s, 1H, phenolic OH), 5.6 (s, 1H, vinyl H), 3.8 (s, 3H, OCH₃) |
Note on Characterization: The most telling feature in the ¹H NMR spectrum of the final product is the sharp singlet for the vinyl proton around 5.6 ppm and the very downfield, broad singlet for the enolic hydroxyl proton (~16 ppm), which is indicative of strong intramolecular hydrogen bonding within the 1,3-dicarbonyl system.
Visualization of Workflow and Mechanism
Overall Synthetic Workflow
Caption: Convergent synthesis workflow for the target diarylheptanoid.
Mechanism of the Claisen Condensation
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